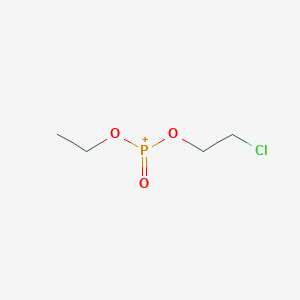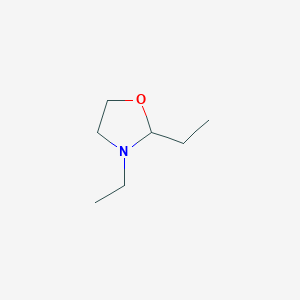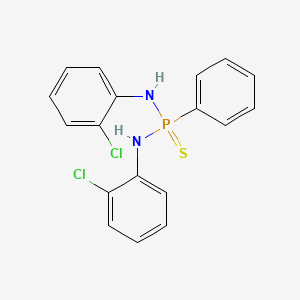
n,n'-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide: is an organophosphorus compound characterized by the presence of two 2-chlorophenyl groups attached to a phosphonothioic diamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide typically involves the reaction of 2-chloroaniline with phosphorus trichloride and sulfur. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of 2-chloroaniline with phosphorus trichloride:
2C6H4ClNH2+PCl3→(C6H4ClNH)2PCl+2HCl
-
Subsequent reaction with sulfur:
(C6H4ClNH)2PCl+S→(C6H4ClNH)2P(S)Cl
-
Final step involving the addition of another 2-chloroaniline:
(C6H4ClNH)2P(S)Cl+C6H4ClNH2→N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding phosphonothioic diamide oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: Reduction reactions can convert the compound into its corresponding phosphonothioic diamide using reducing agents like lithium aluminum hydride.
-
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Phosphonothioic diamide oxides.
Reduction: Phosphonothioic diamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
- Employed in the study of reaction mechanisms involving phosphorus-containing compounds.
-
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active phosphonothioic compounds.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the target enzyme and the biological context.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(2-chlorophenyl)propanediamide
- N,N’-Bis(2-chlorophenyl)urea
- N,N’-Bis(2-chlorophenyl)thiourea
Comparison:
- N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide is unique due to the presence of the phosphonothioic group, which imparts distinct chemical and biological properties.
- N,N’-Bis(2-chlorophenyl)propanediamide lacks the phosphonothioic group, resulting in different reactivity and applications.
- N,N’-Bis(2-chlorophenyl)urea and N,N’-Bis(2-chlorophenyl)thiourea have different functional groups (urea and thiourea), leading to variations in their chemical behavior and biological activity.
This detailed article provides a comprehensive overview of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6272-67-9 |
|---|---|
Formule moléculaire |
C18H15Cl2N2PS |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
2-chloro-N-[(2-chloroanilino)-phenylphosphinothioyl]aniline |
InChI |
InChI=1S/C18H15Cl2N2PS/c19-15-10-4-6-12-17(15)21-23(24,14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20/h1-13H,(H2,21,22,24) |
Clé InChI |
DSORIPJFYKDRRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(NC2=CC=CC=C2Cl)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
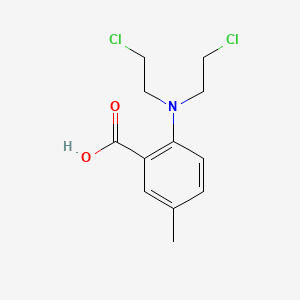
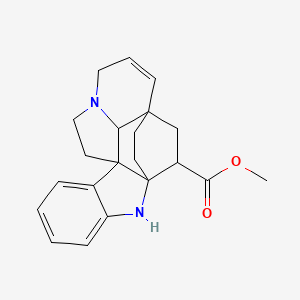
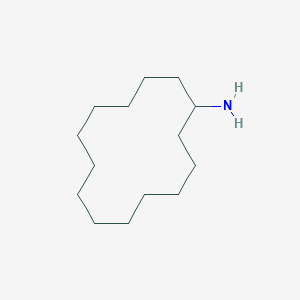
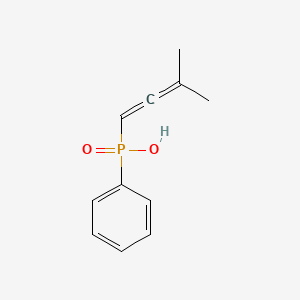
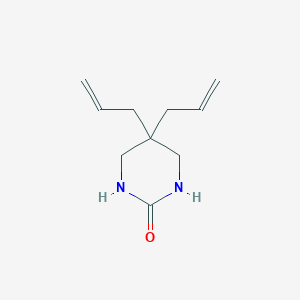
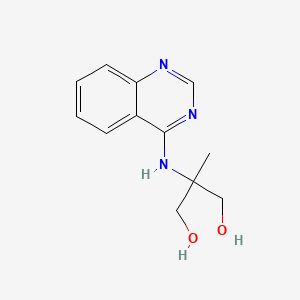
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
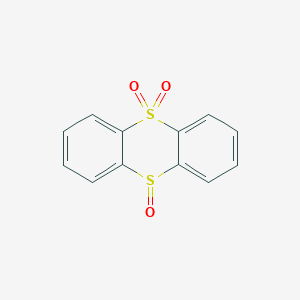
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

